The Optimization of a Novel Antiviral: A Technical Guide to the Initial Hit-to-Lead Campaign of AVG-233
The Optimization of a Novel Antiviral: A Technical Guide to the Initial Hit-to-Lead Campaign of AVG-233
For Immediate Release
[CITY, STATE] – [DATE] – In a significant advancement for antiviral research, a comprehensive technical guide detailing the initial hit-to-lead optimization of AVG-233, a novel inhibitor of the Respiratory Syncytial Virus (RSV), has been compiled. This document provides an in-depth look at the medicinal chemistry, mechanism of action, and preclinical evaluation of this promising compound, offering valuable insights for researchers, scientists, and drug development professionals. AVG-233 is an allosteric inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] The optimization efforts detailed in this guide led to the discovery of AVG-388, a successor compound with enhanced oral efficacy.[3]
Unraveling the Mechanism of a New RSV Inhibitor
AVG-233 exhibits potent nanomolar activity against a range of clinical RSV isolates.[3] Its mechanism of action involves binding to the viral L protein, a key component of the RdRp complex. This binding event stalls the polymerase in its initiation conformation, thereby preventing the synthesis of viral mRNA.[3][4] Target site mapping through photoaffinity labeling has identified the binding site at the interface of the polymerase core, capping, and connector domains.[3][4] Resistance to AVG-233 has been linked to mutations in the L protein, specifically at residues L1502Q, Y1631H, and H1632Q.[3]
From Hit to Lead: A Data-Driven Optimization Journey
The initial hit, identified through high-throughput screening, demonstrated low-micromolar potency against the RSV RdRp.[1] A structure-activity relationship (SAR) campaign was launched to improve the compound's antiviral activity and pharmacokinetic properties. This effort was guided by a three-dimensional quantitative structure-activity relationship (3D-QSAR) model.[1] While AVG-233 showed promising in vitro activity and a good selectivity index, its in vivo efficacy was found to be limited.[3][4]
Further synthetic optimization, informed by docking poses, focused on modifications to the chemical scaffold of AVG-233.[3] This led to the development of AVG-388, which demonstrated significantly improved oral efficacy in a mouse model of RSV infection.[3]
Quantitative Analysis of the AVG Chemotype
The following tables summarize the key quantitative data gathered during the hit-to-lead optimization of the AVG series of compounds.
Table 1: In Vitro Activity of AVG-233 and Analogs
| Compound | EC50 (µM) vs. RSV A2 | IC50 (µM) in RdRp Assay | Selectivity Index (SI) |
| AVG-233 | 0.14 - 0.31[2] | ~39[3] | >1660[3] |
| AVG-158 | (Data not available) | (Data not available) | (Data not available) |
| AVG-388 | (Data not available) | (Data not available) | (Data not available) |
| AVG-390 | (Data not available) | (Data not available) | (Data not available) |
| AVG-436 | (Data not available) | (Data not available) | (Data not available) |
Table 2: Binding Affinity and Pharmacokinetics of AVG-233
| Parameter | Value |
| Binding Target | RSV L Protein[3] |
| Dissociation Constant (KD) vs. L Protein | 38.3 µM[3] |
| Dissociation Constant (KD) vs. L1-1749 Fragment | 53.1 µM[3] |
| Oral Bioavailability (Mouse) | 34%[1] |
Table 3: In Vivo Efficacy of AVG-233 and Optimized Analog AVG-388
| Compound | Dose | Route | Lung Viral Load Reduction (log10 TCID50/ml) |
| AVG-233 | 50 mg/kg, twice daily | Oral | (Not statistically significant)[3] |
| AVG-388 | 50 mg/kg, twice daily | Oral | 1.3 (± 0.25)[3] |
| AVG-388 | 150 mg/kg, twice daily | Oral | 1.9[4] |
| AVG-436 | 50 mg/kg, twice daily | Oral | 0.89 (± 0.14)[3] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the evaluation of AVG-233 are outlined below.
In Vitro RNA-dependent RNA Polymerase (RdRp) Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of the RSV polymerase.
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Enzyme Source: Purified recombinant RSV L-P complexes.
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Template: A synthetic single-stranded RNA promoter sequence or a primer/template RNA pair.[3]
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Reaction Mixture: The reaction typically contains the purified RdRp complex, the RNA template, and a mixture of nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., 32P-GTP) for detection.[3]
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Procedure:
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The RdRp complex is incubated with the test compound at various concentrations.
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The RNA template and NTP mix are added to initiate the reaction.
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The reaction is allowed to proceed for a defined period.
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The reaction is stopped, and the resulting radiolabeled RNA products are separated by gel electrophoresis.
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The amount of RNA synthesis is quantified by autoradiography and densitometry.[3]
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-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.
Biolayer Interferometry (BLI) for Binding Affinity
BLI is used to measure the direct binding of the compound to its protein target.
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Instrumentation: An optical biosensor system.
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Ligand: Biotinylated RSV L protein or its fragments immobilized on a streptavidin-coated biosensor tip.
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Analyte: The test compound (e.g., AVG-233) in solution at various concentrations.
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Procedure:
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A baseline is established with the biosensor tip in buffer.
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The biosensor is dipped into a solution containing the ligand for immobilization.
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The tip is then moved to a solution containing the analyte to measure the association phase.
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Finally, the tip is moved back to a buffer-only solution to measure the dissociation phase.
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-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the dissociation constant (KD) is calculated (KD = koff / kon).
Photoaffinity Labeling for Target Identification
This technique is employed to covalently link the compound to its binding site on the target protein.
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Probe Design: Analogs of AVG-233 are synthesized with a photoactivatable group (e.g., diazirine or aryl azide) and an enrichment handle (e.g., biotin).[3]
-
Procedure:
-
Purified RSV polymerase is incubated with the photoaffinity probe.
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The mixture is exposed to UV light to activate the photoreactive group, leading to covalent cross-linking to nearby amino acid residues.[3]
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The protein-probe complex is then digested into peptides (e.g., with trypsin).
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The biotinylated peptides are enriched using streptavidin beads.
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The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked.[3]
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Visualizing the Path to an Optimized Antiviral
The following diagrams illustrate the key concepts and workflows involved in the hit-to-lead optimization of AVG-233.
Caption: The hit-to-lead optimization workflow for the AVG series of RSV inhibitors.
Caption: Mechanism of action of AVG-233, an allosteric inhibitor of RSV RdRp.
Caption: Key experimental workflows for the evaluation of AVG-233.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
